molecular formula C20H21N3O4 B6475855 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one CAS No. 2640835-31-8

1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one

Cat. No. B6475855
CAS RN: 2640835-31-8
M. Wt: 367.4 g/mol
InChI Key: HTHHEWKGIAEBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one, also known as 3-MPA, is a synthetic compound with a wide range of applications in scientific research. Its chemical structure consists of a pyrrolidine-2-one ring connected to a phenyl group, with a methoxy group and a pyridin-4-yloxy group attached. This compound has been used in various scientific studies to investigate the mechanisms of action of drug targets and to assess the potential of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body to alter their activity. For example, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been shown to bind to proteins involved in the regulation of cell signaling pathways, such as the MAPK and PI3K pathways. In addition, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one are not yet fully understood. However, it has been shown to interact with various proteins and enzymes in the body, which can alter their activity. For example, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been shown to bind to proteins involved in the regulation of cell signaling pathways, such as the MAPK and PI3K pathways. In addition, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one in lab experiments include its ability to bind to proteins involved in the regulation of cell signaling pathways and to interact with enzymes such as cytochrome P450. In addition, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is relatively stable and easy to synthesize. However, there are some limitations to using 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one in lab experiments. For example, it is not known if 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can cross the blood-brain barrier, which may limit its use in certain types of experiments. In addition, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one may also interact with other compounds in the body, which could lead to unexpected results.

Future Directions

There are several potential future directions for research on 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one. First, further studies are needed to determine if 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can cross the blood-brain barrier and to assess its potential to interact with other compounds in the body. Second, more research is needed to better understand the biochemical and physiological effects of 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one and to determine its potential therapeutic applications. Third, further studies are needed to investigate the mechanisms of action of 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one and to assess its potential as a drug target. Finally, additional research is needed to develop more efficient and cost-effective methods for synthesizing 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one.

Synthesis Methods

1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can be synthesized by a two-step process involving the reaction of 4-methoxyphenylmagnesium bromide with 3-pyridin-4-yloxyazetidine-1-carboxylic acid. In the first step, the Grignard reagent is formed by reacting 4-methoxyphenylmagnesium bromide with a base such as potassium hydroxide. This is followed by the addition of the 3-pyridin-4-yloxyazetidine-1-carboxylic acid to the Grignard reagent, which leads to the formation of 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been used in various scientific studies to investigate the mechanisms of action of drug targets and to assess the potential of new drugs. For example, it has been used to study the binding of drugs to their targets and to investigate the interactions between drugs and their targets. In addition, 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has been used to study the effects of drugs on cell signaling pathways and to assess the potential of drugs as therapeutic agents.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-pyridin-4-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-16-4-2-15(3-5-16)23-11-14(10-19(23)24)20(25)22-12-18(13-22)27-17-6-8-21-9-7-17/h2-9,14,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHEWKGIAEBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.